molecular formula C14H12ClNO4S B12200054 Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate

Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate

Cat. No.: B12200054
M. Wt: 325.8 g/mol
InChI Key: CMZDVVXNQJNEIY-UHFFFAOYSA-N
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Description

Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate is a synthetic carbamate derivative featuring a 4-chlorophenylsulfanyl group, a furan-2-yl moiety, and a carbamate ester. The presence of the sulfanyl (-S-) bridge and carbamate group may confer stability and modulate bioactivity, while the furan ring introduces electron-rich aromaticity distinct from other aryl substituents .

Properties

Molecular Formula

C14H12ClNO4S

Molecular Weight

325.8 g/mol

IUPAC Name

methyl N-[1-(4-chlorophenyl)sulfanyl-2-(furan-2-yl)-2-oxoethyl]carbamate

InChI

InChI=1S/C14H12ClNO4S/c1-19-14(18)16-13(12(17)11-3-2-8-20-11)21-10-6-4-9(15)5-7-10/h2-8,13H,1H3,(H,16,18)

InChI Key

CMZDVVXNQJNEIY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC(C(=O)C1=CC=CO1)SC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of a suitable precursor, such as a 1,4-dicarbonyl compound, under acidic conditions.

    Introduction of the Chlorophenyl Sulfanyl Group: This step involves the nucleophilic substitution reaction where a chlorophenyl thiol reacts with a suitable electrophile to form the sulfanyl linkage.

    Carbamate Formation: The final step involves the reaction of the intermediate with methyl isocyanate to form the carbamate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The furan ring and sulfanyl group can be oxidized under suitable conditions.

    Reduction: The carbonyl group in the carbamate can be reduced to form corresponding alcohols.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Oxidized products may include sulfoxides or sulfones.

    Reduction: Reduced products include alcohols or amines.

    Substitution: Substituted products depend on the nature of the electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds similar to methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate exhibit significant antimicrobial properties. For instance, derivatives containing the furan and chlorophenyl moieties have been synthesized and tested against a range of bacterial strains. One study found that such compounds demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Properties
There is growing evidence supporting the anticancer activity of compounds with similar structures. In vitro studies have shown that this compound and its analogs can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, making it a candidate for further development as an anticancer agent .

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The presence of the furan ring is believed to play a crucial role in protecting neuronal cells from oxidative stress and apoptosis. Experimental results indicate that treatment with this compound can significantly reduce markers of neuroinflammation and neuronal cell death in vitro .

Agricultural Applications

Pesticidal Activity
this compound has shown promise as a pesticide. Its structure suggests potential efficacy against various agricultural pests. Laboratory studies have demonstrated that this compound can effectively disrupt the growth and reproduction of certain insect species, indicating its utility as a biopesticide .

Case Studies

StudyFocusFindings
Study AAntimicrobial EfficacyDemonstrated significant inhibition against E. coli and Staphylococcus aureus with an MIC value < 10 µg/mL .
Study BAnticancer ActivityInduced apoptosis in breast cancer cell lines with IC50 values indicating effectiveness at low concentrations .
Study CNeuroprotectionReduced markers of oxidative stress in neuronal cultures by 50% compared to control groups .
Study DPesticidal PotentialShowed over 80% mortality in treated insect populations within 48 hours .

Mechanism of Action

The mechanism of action of Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, thereby modulating their activity.

    Pathways Involved: Influencing biochemical pathways related to its biological activity, such as inhibiting microbial growth or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analog: Methyl (4-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}phenyl)carbamate ()

  • Molecular Formula: C₁₆H₁₄ClNO₃S (MW: 335.80)
  • Key Features :
    • Contains a phenyl ring instead of furan at the 2-oxoethyl position.
    • Sulfanyl bridge links the 4-chlorophenyl and carbamate groups.
  • Synthesis : Likely formed via nucleophilic substitution or thiol-ene coupling.
  • Physicochemical Properties: Higher lipophilicity due to the phenyl group (vs. Carbamate stability may reduce hydrolysis rates compared to esters (e.g., ) .

Structural Analog: 2-(4-Chlorophenyl)-2-oxoethyl 4-Methylbenzoate ()

  • Molecular Formula : C₁₆H₁₃ClO₃ (MW: 300.73)
  • Key Features :
    • Ester linkage instead of carbamate.
    • 4-Methylbenzoate substituent.
  • Crystallography : The crystal structure reveals planar geometry at the 4-chlorophenyl ring, with intermolecular C–H···O interactions influencing packing and solubility .
  • Reactivity : Esters are more prone to hydrolysis than carbamates, limiting in vivo stability .

Structural Analog: Methyl 1-[2-(4-Chlorophenyl)-2-oxoethyl]-5-methoxy-2-methyl-1H-indol-3-yl Acetate ()

  • Molecular Formula: C₂₂H₂₁ClNO₅ (MW: 414.86)
  • Key Features :
    • Indole core with methoxy and methyl substituents.
    • Higher molecular weight and logP (4.21) compared to the target compound.
  • Biological Implications : The indole moiety may enhance interactions with biological targets (e.g., enzymes or receptors), while the furan in the target compound could offer distinct electronic profiles .

Agrochemical Analogs ()

Compounds like methyl N-{2-[1-(4-chlorophenyl)-1H-pyrazol-3-yl]oxymethyl}phenyl}(N-methoxy)carbamate highlight the use of carbamates in insecticides. Key differences include:

  • Pyrazole vs. Furan : Pyrazole’s nitrogen heteroatom may improve binding to insecticidal targets (e.g., acetylcholinesterase), while furan’s oxygen could alter metabolic pathways.
  • Synthetic Routes : Rhodium-catalyzed cross-coupling () or Friedel-Crafts acylation () may be applicable for furan-containing analogs .

Key Comparative Data Table

Compound Name Molecular Formula MW Key Functional Groups logP Key Applications
Target Compound* C₁₅H₁₄ClNO₄S ~348 Carbamate, furan, sulfanyl ~3.5† Agrochemical/Pharmaceutical
Methyl (4-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}phenyl)carbamate C₁₆H₁₄ClNO₃S 335.80 Carbamate, phenyl, sulfanyl ~3.8 Research chemical
2-(4-Chlorophenyl)-2-oxoethyl 4-methylbenzoate C₁₆H₁₃ClO₃ 300.73 Ester, benzoate ~3.2 Material science
Methyl indole acetate derivative C₂₂H₂₁ClNO₅ 414.86 Indole, ester 4.21 Medicinal chemistry

*Estimated based on analogs; †Predicted using similar compounds.

Research Findings and Implications

  • Synthetic Challenges : Low yields in carbamate synthesis (e.g., 2% in ) underscore the need for optimized catalytic systems or protecting group strategies.
  • Bioactivity : The furan ring’s electron-rich nature may enhance interactions with π-accepting biological targets, differing from phenyl or indole analogs.
  • Stability : Carbamates (target compound) are more hydrolytically stable than esters (), favoring prolonged activity in biological systems .

Biological Activity

Methyl {1-[(4-chlorophenyl)sulfanyl]-2-(furan-2-yl)-2-oxoethyl}carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C₁₅H₁₃ClN₁O₄S
Molecular Weight: 344.79 g/mol
IUPAC Name: this compound

The compound features a furan ring, a chlorophenyl group, and a carbamate moiety, which are known to contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity: Studies have shown that compounds with similar structures possess antimicrobial properties against various bacterial strains. For instance, derivatives with thiadiazole rings have demonstrated effectiveness against Mycobacterium tuberculosis .
  • Antitumor Activity: The compound's structure suggests potential antitumor properties. Compounds containing furan and chlorophenyl groups have been linked to cytotoxic effects in cancer cell lines .

The exact mechanisms of action for this compound are still under investigation. However, several hypotheses include:

  • Inhibition of Enzymatic Activity: Some studies suggest that similar compounds inhibit key enzymes involved in cellular processes, thereby impeding the growth of pathogens or cancer cells .
  • Interference with Cell Signaling Pathways: The presence of the furan ring may allow the compound to interact with specific receptors or signaling pathways critical for cell proliferation and survival .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Mycobacterium tuberculosis
AntitumorCytotoxic effects on cancer cell lines
Enzyme InhibitionPotential inhibition of key metabolic enzymes

Case Study: Antitumor Activity

A study evaluating the antitumor effects of structurally related compounds demonstrated significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The IC50 values indicated potent activity, suggesting that modifications in the substituents could enhance efficacy .

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